molecular formula C24H23NO9 B1232061 Oxaprozin glucuronide CAS No. 90283-09-3

Oxaprozin glucuronide

Cat. No. B1232061
CAS RN: 90283-09-3
M. Wt: 469.4 g/mol
InChI Key: ZONKPOICDFFRNF-MJRVOHGCSA-N
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Description

Synthesis Analysis

Oxaprozin glucuronide synthesis involves metabolic processes where Oxaprozin undergoes glucuronidation. The synthesis of Oxaprozin itself is achieved by reacting benzoin with succinic anhydride in the presence of pyridine to obtain 4-oxo-4-(2-oxo-1, 2-diphenylethox)butanoic acid, which further reacts with ammonium acetate in acetic acid to yield Oxaprozin (Li Gong-chu, 2015).

Molecular Structure Analysis

The molecular structure of Oxaprozin has been studied using Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into its linear and nonlinear optical properties, electronic properties, and the structural impact of oxaprozin dimerization. Vibrational studies, including FT-IR and FT-Raman spectroscopy, have also been conducted to compare theoretical frequencies with experimental data, offering a comprehensive understanding of Oxaprozin's molecular structure (S. Sagdinc & A. Eşme, 2010).

Chemical Reactions and Properties

Oxaprozin glucuronide interacts significantly with human serum albumin (HSA), leading to reactions such as acyl migration, hydrolysis of the glycosidic bond, and covalent binding to HSA. These interactions are inhibited by compounds binding at the benzodiazepine site of HSA, indicating the involvement of specific albumin sites in these reactions. The reversible complex formation with HSA suggests a detailed mechanism of action at the molecular level, emphasizing the significance of protein binding in the metabolism and function of Oxaprozin glucuronide (D. Wells, F. Janssen, & H. W. Ruelius, 1987).

Physical Properties Analysis

The pharmacokinetic properties of Oxaprozin, including its absorption, biotransformation, excretion, and kinetics, provide insight into its physical properties. After oral administration, Oxaprozin is rapidly absorbed, with glucuronidation being a major biotransformation route. These properties highlight the extensive metabolism Oxaprozin undergoes, leading to the formation of Oxaprozin glucuronide as a significant metabolite (F. Janssen et al., 1980).

Chemical Properties Analysis

Oxaprozin and its metabolites, including Oxaprozin glucuronide, exhibit a range of chemical properties that contribute to their pharmacological profile. The extensive binding to plasma proteins, particularly albumin, and the interactions that lead to various metabolic products, underline the chemical complexity and therapeutic potential of Oxaprozin glucuronide. The reactions involving human plasma and albumin, such as hydrolysis, rearrangement, and covalent binding, underscore the dynamic nature of these substances in biological systems (H. W. Ruelius et al., 1986).

Scientific Research Applications

Pharmacological Profile

  • Analgesic and Anti-inflammatory Properties: Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), is effective in models of inflammation, pain, and pyrexia. Its strong analgesic qualities are useful in conditions like periarthritis of the shoulder. It inhibits COX-1 and COX-2 isoenzymes, nuclear translocation of NF-κB, and metalloproteases, and modulates the endogenous cannabinoid system (Kean, 2004).

Solid Forms and Bioavailability

  • Improving Physicochemical Properties: Novel solid forms of Oxaprozin, such as cocrystals and molecular salts, were developed to impact its physicochemical properties. These forms enhance its solubility and dissolution rate, potentially benefiting its bioavailability (Aitipamula et al., 2016).

Clinical Efficacy in Rheumatic Diseases

  • Effectiveness in Rheumatoid Arthritis and Osteoarthritis: Oxaprozin is effective in managing rheumatoid arthritis and osteoarthritis, as evidenced by numerous clinical trials and a meta-analysis. It has shown equal or superior efficacy compared to placebo or standard doses of other NSAIDs, with good tolerability (Kean et al., 2002).

Analytical Methods for Estimation

  • Estimation Methods: Various analytical methods have been developed for the estimation of Oxaprozin. These methods are crucial for understanding its pharmacokinetic properties and ensuring accurate dosing (Boovizhikannan et al., 2022).

Development of Safer Prodrug

  • Reducing Gastrointestinal Complications: A prodrug form of Oxaprozin was developed to mitigate its gastrointestinal side effects. This prodrug showed significant analgesic, antipyretic, and anti-inflammatory activities without causing ulcerations, making it a safer oral NSAID option (Peesa et al., 2018).

Pharmacodynamic Properties

  • Inhibiting Enzymes and Inducing Apoptosis: Oxaprozin can inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. It also induces apoptosis of activated monocytes, suggesting pharmacodynamic properties that go beyond classical NSAID markers (Dallegri et al., 2005).

Pharmacokinetic Interactions

  • Interactions with Albumin and Other Drugs: Oxaprozin's interactions with albumin and its impact on various biochemical components of joint destruction were studied. It showed minimal effects when combined with other commonly prescribed drugs, indicating its safety and therapeutic activity (Rainsford et al., 2002).

Synthesis and SAR Study

  • Development for Clinical Use: Oxaprozin's synthesis, SAR study, physicochemical characteristics, and pharmacology have been thoroughly explored, facilitating its use in treating various inflammatory diseases (Božić et al., 2011).

Modulating Matrix Metalloproteinase Activity

  • Potential in Treating Inflammatory Conditions and Cancer: Oxaprozin's ability to modulate matrix metalloproteinase 9 (MMP-9) activity, crucial in extracellular matrix remodeling, suggests its therapeutic potential in inflammatory conditions and cancer (Ianni et al., 2019).

Neuroprotective Effects in Seizure Models

  • Targeting Oxidative Stress Pathways: Oxaprozin demonstrated potential neuroprotective effects in a rat model of pentylenetetrazole-induced seizure by affecting the oxidative stress pathway and SIRT1/PGC1α signaling (Khatami et al., 2022).

Transdermal Penetration Enhancement

  • Improving Topical Transport: Studies on the transdermal penetration of Oxaprozin using surface-enhanced Raman spectroscopy showed that certain physicochemical methods can significantly enhance its transdermal penetration, offering new possibilities for its administration (Liu et al., 2019).

Analgesic and Anti-inflammatory Effects in Dental Surgery

  • Postoperative Pain Management: Oxaprozin showed effective analgesic and anti-inflammatory properties after the removal of impacted lower third molars, suggesting its suitability for postoperative pain management in dental surgery (Kara et al., 2010).

Exercise Therapy for Knee Osteoarthritis

  • Combining with Physical Exercise: A study combining Oxaprozin with home-based progressive exercise showed improved outcomes in older patients with knee osteoarthritis, highlighting the benefits of combining medication with physical therapy (Petrella & Bartha, 2000).

Microemulsion Formulation for Oral Delivery

  • Enhancing Oral Absorption: A microemulsion formulation of Oxaprozin was developed to enhance its oral absorption. This novel formulation could be significant for clinical trials due to its sustained release effect and improved pharmacokinetics (Yin et al., 2021).

Inhibiting Matrix Metallo-Proteinase Activity

  • Role in Rheumatic Diseases: Oxaprozin's ability to inhibit matrix metallo-proteinase activity suggests a novel mechanism of action relevant to the treatment of rheumatic diseases (Barracchini et al., 2001).

Comparison with Diclofenac in Periarthritis Pain

  • Effectiveness in Periarthritis of the Shoulder: Oxaprozin was found to be as effective as diclofenac in patients with periarthritis pain of the shoulder refractory to other NSAIDs, with superior results in improving shoulder function and patients’ quality of life (Heller & Tarricone, 2004).

Safety And Hazards


Oxaprozin glucuronide is generally considered safe, with a low incidence of adverse effects. However, individual variations may occur. Clinicians should monitor patients for any signs of allergic reactions, hepatotoxicity, or renal impairment.


Future Directions


Research on oxaprozin glucuronide should focus on:



  • Elucidating its specific pharmacological effects.

  • Investigating potential interactions with other drugs.

  • Assessing its contribution to overall oxaprozin efficacy.


properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONKPOICDFFRNF-MJRVOHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238081
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxaprozin glucuronide

CAS RN

90283-09-3
Record name Oxaprozin-1-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAPROZIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxaprozin glucuronide
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Oxaprozin glucuronide
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Oxaprozin glucuronide
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Oxaprozin glucuronide
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Oxaprozin glucuronide
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Oxaprozin glucuronide

Citations

For This Compound
73
Citations
DS Wells, FW Janssen, HW Ruelius - Xenobiotica, 1987 - Taylor & Francis
… This results in modified albumins with greatly diminished ability to covalently bind oxaprozin from oxaprozin glucuronide (table 3). The role of tyrosine in the HSA-oxaprozin glucuronide …
Number of citations: 74 www.tandfonline.com
NM Davies - Clinical pharmacokinetics, 1998 - Springer
… [19] As noted in section 2.3, oxaprozin glucuronide is excreted in urine and 2 hydroxylated metabolites of oxaprozin are excreted as glucuronides that are evenly divided between urine …
Number of citations: 25 link.springer.com
FW Janssen, SK Kirkman, JA Knowles… - Drug Metabolism and …, 1978 - Citeseer
… The ester conjugate fraction, mainly consisting of oxaprozin glucuronide, was quantitatively the most important in both fluids. Two phenolic metabolites were characterized by mass …
Number of citations: 22 citeseerx.ist.psu.edu
HW Ruelius, SK Kirkman, EM Young… - … Reactive Intermediates III …, 1986 - Springer
… indicating that it is the oxaprozin moiety which is covalently bound from oxaprozin glucuronide. Little radioactivity is incorporated from labeled unconjugated oxaprozin or the C-2 isomer …
Number of citations: 84 link.springer.com
HS Langguth, LZ Benet - Drug metabolism reviews, 1992 - Taylor & Francis
… Their data show that the hydrolysis rate of oxaprozin glucuronide is accelerated in the presence of plasma proteins and albumin. For tolmetin glucuronide an opposite ( = stabilizing) …
Number of citations: 533 www.tandfonline.com
C Fenselau - … —Deconjugation Reactions in Drug Metabolism and …, 1994 - Springer
… Ester isomers of oxaprozin glucuronide are substrates for hydrolysis by caecum esterases (RUELIUS et al. 1985). The ester isomers are capable of further spontaneous chemical …
Number of citations: 53 link.springer.com
KD Rainsford, H Omar, A Ashraf, AT Hewson… - …, 2002 - Springer
Oxaprozin has proven a safe and effective treatment for arthritic conditions. It has a low incidence of gastrointestinal side effects making it a particularly attractive therapy. Being an …
Number of citations: 26 link.springer.com
P Zia-Amirhosseini, H Spahn-Langguth… - Advances in …, 1994 - Elsevier
… the irreversible binding of oxaprozin glucuronide (Ruelius rt al., … on irreversible binding of oxaprozin glucuronide. whereas … and degradation of oxaprozin glucuronide. but not reversible …
Number of citations: 31 www.sciencedirect.com
PA Todd, RN Brogden - Drugs, 1986 - Springer
… Oxaprozin glucuronide is excreted in urine, and 2 hydroxylated metabolites of oxaprozin are excreted mainly as glucuronides in urine and bile. Hydroxylated metabolite excretion is …
Number of citations: 64 link.springer.com
J Hansen-Møller, U Schmit - Journal of pharmaceutical and biomedical …, 1991 - Elsevier
… [19] also found that the hydrolysis as well as the rearrangement reactions of oxaprozin glucuronide were accelerated by human serum albumin solutions and …
Number of citations: 23 www.sciencedirect.com

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